molecular formula C14H19NO2 B12941076 6-(Hexyloxy)-1H-indol-5-ol

6-(Hexyloxy)-1H-indol-5-ol

Cat. No.: B12941076
M. Wt: 233.31 g/mol
InChI Key: MFAMZMVCVDIFFL-UHFFFAOYSA-N
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Description

6-(Hexyloxy)-1H-indol-5-ol is an indole derivative characterized by a hydroxyl (-OH) group at position 5 and a hexyloxy (-O-C₆H₁₃) chain at position 6 of the indole core. Indoles are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrrole ring. The substitution pattern significantly influences physicochemical properties, solubility, and biological activity.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

6-hexoxy-1H-indol-5-ol

InChI

InChI=1S/C14H19NO2/c1-2-3-4-5-8-17-14-10-12-11(6-7-15-12)9-13(14)16/h6-7,9-10,15-16H,2-5,8H2,1H3

InChI Key

MFAMZMVCVDIFFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C2C=CNC2=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hexyloxy)-1H-indol-5-ol typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative, such as 5-hydroxyindole.

    Alkylation: The hydroxyl group at the 5th position is protected, and the indole ring is subjected to alkylation using hexyl bromide in the presence of a base like potassium carbonate.

    Deprotection: The protecting group is then removed to yield 6-(Hexyloxy)-1H-indol-5-ol.

Industrial Production Methods

Industrial production of 6-(Hexyloxy)-1H-indol-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Hexyloxy)-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hexyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-(Hexyloxy)-1H-indole-5-aldehyde, while reduction can produce 6-(Hexyloxy)-1H-indol-5-amine.

Scientific Research Applications

6-(Hexyloxy)-1H-indol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Hexyloxy)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key indole derivatives with substitutions at positions 5 and 6 are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
6-(Hexyloxy)-1H-indol-5-ol -OH (5), -O-C₆H₁₃ (6) C₁₄H₁₉NO₂ 233.31 High lipophilicity; solid at RT*
5-Methyl-1H-indol-6-ol -CH₃ (5), -OH (6) C₉H₉NO 147.17 Polar solubility; solid (discontinued)
6-Methoxy-1H-indol-5-ol -OH (5), -OCH₃ (6) C₉H₉NO₂ 163.17 Moderate solubility; solid
1-Methyl-1H-indol-5-ol -OH (5), -CH₃ (1) C₉H₉NO 147.17 Altered electronic density; solid
5-Hydroxyindole (1H-indol-5-ol) -OH (5) C₈H₇NO 133.15 Polar; soluble in water/ethanol

*RT: Room temperature. Data for 6-(Hexyloxy)-1H-indol-5-ol inferred from analogs.

Key Observations:
  • Lipophilicity : The hexyloxy group increases logP compared to methoxy (-OCH₃) or methyl (-CH₃) substituents, favoring passive diffusion across biological membranes .
  • Solubility: Hydroxyl groups enhance polarity, but long alkyl chains (e.g., hexyloxy) reduce aqueous solubility. 6-Methoxy-1H-indol-5-ol (C₉H₉NO₂) retains moderate solubility due to its smaller alkoxy group .
  • Synthetic Complexity : Introduction of hexyloxy requires multi-step alkylation, whereas methyl or methoxy groups are added via simpler electrophilic substitutions .
Pharmacological Potential:
  • The hexyloxy chain in 6-(Hexyloxy)-1H-indol-5-ol could extend half-life in vivo by resisting metabolic oxidation compared to shorter alkoxy groups .
  • Substitutions at position 6 (e.g., hexyloxy) may reduce steric hindrance at position 5, optimizing receptor binding .

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